Cas no 2172366-57-1 (4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid)

4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates an ethyl-substituted amide linkage and a carboxyl-terminated butanoic acid spacer, enhancing solubility and facilitating conjugation in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing tailored spacers or functional handles in peptide sequences, offering compatibility with standard Fmoc-chemistry protocols. Its design allows for efficient incorporation into complex peptide architectures while maintaining high purity and reactivity, making it a valuable building block for advanced peptide research and bioconjugation strategies.
4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid structure
2172366-57-1 structure
商品名:4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid
CAS番号:2172366-57-1
MF:C25H29N3O6
メガワット:467.514266729355
CID:6568060
PubChem ID:165559552

4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid
    • 4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
    • 2172366-57-1
    • EN300-1569240
    • インチ: 1S/C25H29N3O6/c1-2-28(13-7-12-24(31)32)23(30)15-26-22(29)14-27-25(33)34-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,2,7,12-16H2,1H3,(H,26,29)(H,27,33)(H,31,32)
    • InChIKey: SNMDDVXZVAGEIL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(NCC(N(CC)CCCC(=O)O)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 467.20563565g/mol
  • どういたいしつりょう: 467.20563565g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 707
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1569240-2.5g
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
2.5g
$6602.0 2023-06-04
Enamine
EN300-1569240-5.0g
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
5g
$9769.0 2023-06-04
Enamine
EN300-1569240-5000mg
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
5000mg
$9769.0 2023-09-24
Enamine
EN300-1569240-1.0g
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
1g
$3368.0 2023-06-04
Enamine
EN300-1569240-1000mg
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
1000mg
$3368.0 2023-09-24
Enamine
EN300-1569240-500mg
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
500mg
$3233.0 2023-09-24
Enamine
EN300-1569240-100mg
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
100mg
$2963.0 2023-09-24
Enamine
EN300-1569240-2500mg
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
2500mg
$6602.0 2023-09-24
Enamine
EN300-1569240-50mg
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
50mg
$2829.0 2023-09-24
Enamine
EN300-1569240-0.25g
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172366-57-1
0.25g
$3099.0 2023-06-04

4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 関連文献

4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acidに関する追加情報

Comprehensive Analysis of 4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid (CAS No. 2172366-57-1)

The compound 4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid (CAS No. 2172366-57-1) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, makes it a critical building block for researchers in pharmaceutical development, proteomics, and drug discovery. This article delves into its properties, applications, and relevance to current scientific trends, addressing common queries such as "Fmoc-protected amino acids in solid-phase peptide synthesis" and "CAS 2172366-57-1 solubility and stability."

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in cancer therapeutics, vaccine development, and targeted drug delivery systems. The Fmoc group in 4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid ensures efficient deprotection during synthesis, a feature highly sought after in automated peptide synthesizers. Researchers frequently search for "how to optimize Fmoc-based peptide coupling" or "CAS 2172366-57-1 MSDS and handling," highlighting the need for precise technical data. This compound’s carboxylic acid terminus further enables conjugation with amines, alcohols, or other functional groups, expanding its utility in biomaterial engineering.

From a structural perspective, the N-ethyl side chain and butanoic acid backbone contribute to its hydrophilic-lipophilic balance (HLB), a property critical for drug solubility and cell permeability. This aligns with trending topics like "improving oral bioavailability of peptide drugs" and "designing peptide-PEG conjugates." The CAS 2172366-57-1 compound is also pivotal in click chemistry applications, where its azide-alkyne cycloaddition compatibility is exploited for biomolecule labeling. Such versatility addresses frequent search queries like "Fmoc-amino acid derivatives for bioconjugation" and "2172366-57-1 NMR spectra interpretation."

Quality control of 4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid is another hot topic, with HPLC and LC-MS being standard analytical tools. Researchers often inquire about "purity thresholds for peptide synthesis reagents" or "CAS 2172366-57-1 storage conditions," underscoring the need for rigorous protocols. The compound’s stability under anhydrous conditions and compatibility with non-polar solvents further enhance its appeal in high-throughput screening workflows.

In conclusion, CAS 2172366-57-1 represents a cornerstone in modern peptide chemistry, bridging gaps between academic research and industrial applications. Its role in next-generation therapeutics and diagnostic tools continues to grow, fueled by innovations in precision medicine and nanotechnology. By addressing key questions like "Fmoc deprotection kinetics" and "2172366-57-1 synthetic routes," this article aims to serve as a definitive resource for scientists navigating the complexities of amino acid derivatives.

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